3-(Boc-amino)-4-bromo-6-chloropyridazine
Overview
Description
3-(Boc-amino)-4-bromo-6-chloropyridazine is a compound that features a pyridazine ring substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 3-position, a bromine atom at the 4-position, and a chlorine atom at the 6-position. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-bromo-6-chloropyridazine typically involves the introduction of the Boc-protected amino group, bromine, and chlorine onto the pyridazine ring. One common method involves the following steps:
Starting Material: The synthesis begins with a pyridazine derivative.
Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Bromination: The bromine atom is introduced using a brominating agent like N-bromosuccinimide (NBS) under mild conditions.
Chlorination: The chlorine atom is introduced using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. These methods would include the use of automated reactors, precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-4-bromo-6-chloropyridazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to reveal the free amino group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the bromine or chlorine atoms.
Deprotection Reactions: The free amino derivative of the compound.
Coupling Reactions: Biaryl or other coupled products.
Scientific Research Applications
3-(Boc-amino)-4-bromo-6-chloropyridazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-4-bromo-6-chloropyridazine involves its interactions with various molecular targets. The Boc-protected amino group can be deprotected to reveal a free amino group, which can then participate in further reactions. The bromine and chlorine atoms can be substituted with other groups, allowing for the modification of the compound’s properties and interactions.
Comparison with Similar Compounds
Similar Compounds
3-(Boc-amino)-4-bromo-6-fluoropyridazine: Similar structure but with a fluorine atom instead of chlorine.
3-(Boc-amino)-4-chloro-6-bromopyridazine: Similar structure but with the positions of bromine and chlorine swapped.
3-(Boc-amino)-4-bromo-6-methylpyridazine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
3-(Boc-amino)-4-bromo-6-chloropyridazine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both bromine and chlorine atoms allows for selective substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-(4-bromo-6-chloropyridazin-3-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClN3O2/c1-9(2,3)16-8(15)12-7-5(10)4-6(11)13-14-7/h4H,1-3H3,(H,12,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDWBQHBOHWBLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(C=C1Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701142464 | |
Record name | Carbamic acid, N-(4-bromo-6-chloro-3-pyridazinyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701142464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427475-32-8 | |
Record name | Carbamic acid, N-(4-bromo-6-chloro-3-pyridazinyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427475-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(4-bromo-6-chloro-3-pyridazinyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701142464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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